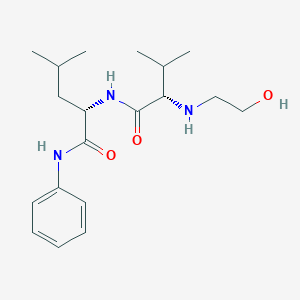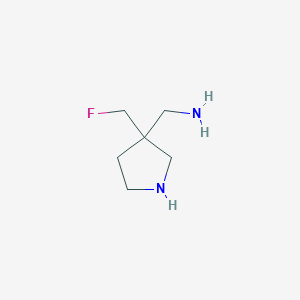
3-Aminomethyl-3-fluoromethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminomethyl-3-fluoromethylpyrrolidine (AFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorinated analog of pyrrolidine that has a unique chemical structure, making it an interesting compound to study.
Aplicaciones Científicas De Investigación
3-Aminomethyl-3-fluoromethylpyrrolidine has significant potential in various scientific research applications. One of the most promising applications of 3-Aminomethyl-3-fluoromethylpyrrolidine is in the field of medicinal chemistry. 3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to have potent anticonvulsant activity, making it a potential candidate for the development of new antiepileptic drugs. Additionally, 3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to have significant analgesic effects, making it a potential candidate for the development of new pain medications.
Mecanismo De Acción
The mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine is not fully understood. However, it is believed that 3-Aminomethyl-3-fluoromethylpyrrolidine acts as a GABA agonist, which results in the inhibition of neuronal activity. This inhibition of neuronal activity is believed to be responsible for the anticonvulsant and analgesic effects of 3-Aminomethyl-3-fluoromethylpyrrolidine.
Efectos Bioquímicos Y Fisiológicos
3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to have significant biochemical and physiological effects. In animal studies, 3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to increase the levels of GABA in the brain, which is believed to be responsible for its anticonvulsant and analgesic effects. Additionally, 3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to have a low toxicity profile, making it a safe compound for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Aminomethyl-3-fluoromethylpyrrolidine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, making it readily available for use in experiments. Additionally, 3-Aminomethyl-3-fluoromethylpyrrolidine has a low toxicity profile, making it a safe compound to work with. However, one of the limitations of 3-Aminomethyl-3-fluoromethylpyrrolidine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 3-Aminomethyl-3-fluoromethylpyrrolidine. One potential area of research is the development of new antiepileptic drugs based on the structure of 3-Aminomethyl-3-fluoromethylpyrrolidine. Additionally, further studies are needed to fully understand the mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine and its effects on the brain. Finally, research is needed to determine the long-term effects of 3-Aminomethyl-3-fluoromethylpyrrolidine on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, 3-Aminomethyl-3-fluoromethylpyrrolidine is a promising compound with significant potential in various scientific research applications. Its unique chemical structure and low toxicity profile make it an interesting compound to study. Further research is needed to fully understand the mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine and its potential for use in clinical settings.
Propiedades
Número CAS |
162687-15-2 |
|---|---|
Nombre del producto |
3-Aminomethyl-3-fluoromethylpyrrolidine |
Fórmula molecular |
C6H13FN2 |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
[3-(fluoromethyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C6H13FN2/c7-3-6(4-8)1-2-9-5-6/h9H,1-5,8H2 |
Clave InChI |
VUEBHWKQKMZJMJ-UHFFFAOYSA-N |
SMILES |
C1CNCC1(CN)CF |
SMILES canónico |
C1CNCC1(CN)CF |
Sinónimos |
(3-(FLUOROMETHYL)PYRROLIDIN-3-YL)METHANAMINE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


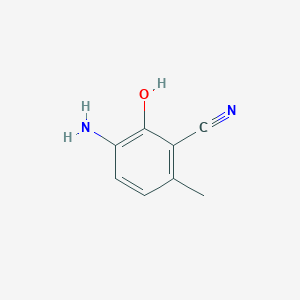
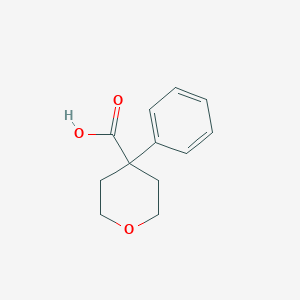
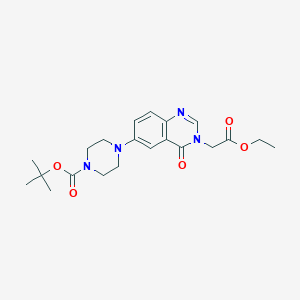
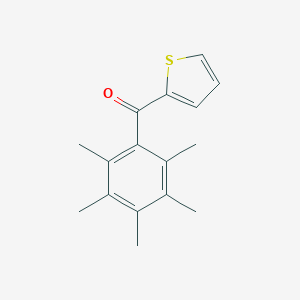
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

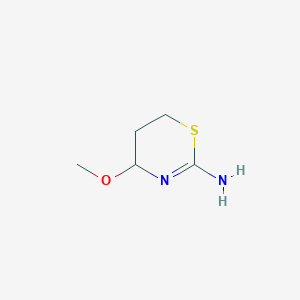
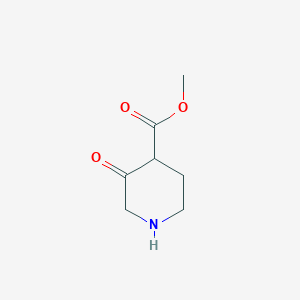
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)


